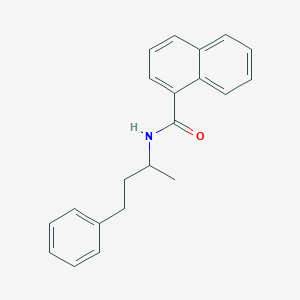![molecular formula C23H22N2O2 B5107021 3-(4-biphenylyl)-5-(4-pentenoyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5107021.png)
3-(4-biphenylyl)-5-(4-pentenoyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-biphenylyl)-5-(4-pentenoyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine, also known as THIP, is a synthetic compound that belongs to the class of GABA receptor agonists. The compound has been widely studied for its potential therapeutic applications in various neurological disorders, such as epilepsy, anxiety, and sleep disorders.
作用机制
3-(4-biphenylyl)-5-(4-pentenoyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine acts as an agonist of the GABA receptor, which is the primary inhibitory neurotransmitter in the central nervous system. By binding to the GABA receptor, 3-(4-biphenylyl)-5-(4-pentenoyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine enhances the inhibitory effects of GABA, leading to a decrease in neuronal excitability and a reduction in seizure activity. 3-(4-biphenylyl)-5-(4-pentenoyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine also activates specific subtypes of GABA receptors, such as the δ-subunit-containing receptors, which are thought to play a role in the anxiolytic and sedative effects of the compound.
Biochemical and Physiological Effects
3-(4-biphenylyl)-5-(4-pentenoyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine has been shown to have a range of biochemical and physiological effects in animal models. In addition to its effects on seizure activity and cognitive function, 3-(4-biphenylyl)-5-(4-pentenoyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine has been shown to modulate the release of neurotransmitters, such as dopamine and acetylcholine, in various brain regions. 3-(4-biphenylyl)-5-(4-pentenoyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine has also been shown to have anti-inflammatory effects, which may contribute to its therapeutic potential in neurodegenerative disorders.
实验室实验的优点和局限性
3-(4-biphenylyl)-5-(4-pentenoyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine has several advantages as a research tool, including its high potency and selectivity for specific GABA receptor subtypes. However, 3-(4-biphenylyl)-5-(4-pentenoyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine also has some limitations, such as its relatively short half-life and the potential for tolerance and dependence with chronic use.
未来方向
There are several potential future directions for research on 3-(4-biphenylyl)-5-(4-pentenoyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine. One area of interest is the development of more selective and potent GABA receptor agonists, which may have improved therapeutic potential and fewer side effects. Another area of interest is the investigation of the molecular mechanisms underlying the effects of 3-(4-biphenylyl)-5-(4-pentenoyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine on neurotransmitter release and inflammation. Finally, further studies are needed to evaluate the safety and efficacy of 3-(4-biphenylyl)-5-(4-pentenoyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine in human clinical trials.
合成方法
The synthesis of 3-(4-biphenylyl)-5-(4-pentenoyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine involves the reaction of 4-biphenylcarboxylic acid with pent-4-enoyl chloride in the presence of triethylamine to form the corresponding acid chloride. The acid chloride is then reacted with 4-amino-3-methylisoxazole in the presence of sodium hydride to form 3-(4-biphenylyl)-5-(4-pentenoyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine. The yield of 3-(4-biphenylyl)-5-(4-pentenoyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine can be improved by optimizing the reaction conditions, such as temperature, reaction time, and reagent concentration.
科学研究应用
3-(4-biphenylyl)-5-(4-pentenoyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine has been extensively studied for its potential therapeutic applications in various neurological disorders. In animal models of epilepsy, 3-(4-biphenylyl)-5-(4-pentenoyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine has been shown to reduce seizure activity and increase the threshold for seizure induction. 3-(4-biphenylyl)-5-(4-pentenoyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine has also been shown to have anxiolytic and sedative effects, making it a potential treatment for anxiety and sleep disorders. Additionally, 3-(4-biphenylyl)-5-(4-pentenoyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
属性
IUPAC Name |
1-[3-(4-phenylphenyl)-6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridin-5-yl]pent-4-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O2/c1-2-3-9-22(26)25-15-14-21-20(16-25)23(24-27-21)19-12-10-18(11-13-19)17-7-5-4-6-8-17/h2,4-8,10-13H,1,3,9,14-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTPWZIMMLBPJRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(=O)N1CCC2=C(C1)C(=NO2)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-(4-iodophenoxy)butyl]-1H-imidazole](/img/structure/B5106954.png)
![2-[(2-fluorophenoxy)methyl]-N-[2-(methylthio)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B5106960.png)

![1-(2,4-dichlorobenzyl)-4-[4-(9H-fluoren-9-yl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5106984.png)
![{1-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-3-piperidinyl}(6-methoxy-2-naphthyl)methanone](/img/structure/B5106991.png)

![2-amino-1-[(4-tert-butylphenyl)thio]-3-chloroanthra-9,10-quinone](/img/structure/B5107005.png)
![3-(1-naphthyl)-5-(1H-tetrazol-1-ylacetyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5107015.png)
![N-(2,5-dimethoxyphenyl)-N'-(2-fluorophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5107022.png)
![N-({[4-(benzoylamino)-3-methylphenyl]amino}carbonothioyl)-2-methylbenzamide](/img/structure/B5107030.png)
![2,4-di-tert-butyl-6-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol](/img/structure/B5107035.png)

![2-(1-cyclohexen-1-yl)-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]acetamide](/img/structure/B5107049.png)
